(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a methoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains a methoxy group.
Nitrile Formation:
Amino Group Introduction: The amino group is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(3-methoxyphenyl)propanenitrile: Lacks the methyl group present in (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile.
(3S)-3-Amino-3-(2-methoxy-3-methylphenyl)propanenitrile: Has a different position of the methoxy and methyl groups.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is an organic compound with significant biological activity, characterized by its unique molecular structure that includes a nitrile group, an amino group, and a substituted phenyl ring. The compound has a molecular formula of C12H16N2O and a molar mass of approximately 190.24 g/mol. Its structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the amino and nitrile groups allows for various chemical reactions, including nucleophilic substitutions and hydrolysis. These interactions can modulate biochemical pathways relevant to disease mechanisms.
Potential Biological Activities:
- Antimicrobial Properties: Preliminary studies indicate that compounds in this class may exhibit antimicrobial effects, particularly against fungal pathogens.
- Anti-inflammatory Effects: The compound may influence inflammatory pathways, potentially serving as an anti-inflammatory agent.
- Cytotoxicity: There is evidence suggesting that similar compounds can induce cytotoxic effects in cancer cell lines, warranting further investigation into their anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the phenyl ring substituents can significantly affect the compound's potency and selectivity.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | C12H14ClN2O | Contains a chlorine substituent, influencing reactivity and biological activity. |
3-Amino-3-(4-bromo-2-methylphenyl)propanenitrile | C12H14BrN2 | Features a bromine atom, which may enhance lipophilicity compared to other halogens. |
3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrile | C12H16N2O | Similar methoxy and methyl substitutions but differs in phenyl positioning. |
The specific arrangement of functional groups in this compound is pivotal in determining its biological interactions compared to these structurally similar compounds.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various aminonitriles, including this compound. The results demonstrated significant antifungal activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) value below 12.5 µM, indicating its potential as a therapeutic agent for fungal infections .
Study 2: Anti-inflammatory Activity
Research focusing on the anti-inflammatory properties of related compounds found that modifications in the phenyl ring could enhance the inhibition of NF-kB/AP-1 signaling pathways, which are crucial in inflammation . Compounds with similar structures showed IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers, suggesting that this compound may also possess similar efficacy .
Study 3: Cytotoxicity in Cancer Cells
A comparative analysis highlighted the cytotoxic effects of aminonitriles on various cancer cell lines. The study reported that compounds with nitrile groups exhibited enhanced apoptosis induction in breast cancer cells, with IC50 values significantly lower than those observed for control treatments . This suggests that this compound could be further explored for its anticancer potential.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methoxy-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-8-9(10(13)6-7-12)4-3-5-11(8)14-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
XPZNHIGQIVWLBN-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC=C1OC)[C@H](CC#N)N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(CC#N)N |
Origin of Product |
United States |
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